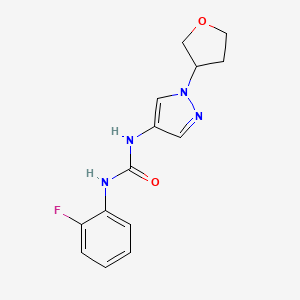![molecular formula C14H17NO3 B2596067 N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide CAS No. 2286535-18-8](/img/structure/B2596067.png)
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide, also known as DMPEA-But-2-Yne, is a chemical compound with a molecular formula of C14H17NO2. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug mescaline. DMPEA-But-2-Yne is a relatively new compound, and research on its properties and potential applications is still ongoing.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2 and the serotonin 5-HT2A receptor. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne may also affect the production and release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and have antimicrobial properties. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, it has been found to have anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is that it has a relatively simple synthesis method and can be easily obtained in pure form. It also has a wide range of potential applications in various fields, such as medicine and pharmacology. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of research is its effects on the central nervous system and its potential as a treatment for psychiatric disorders. Additionally, more studies are needed to determine its safety and toxicity in humans, as well as its pharmacokinetic properties. Overall, N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with propargyl bromide in the presence of a base, followed by reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has been used in several scientific studies to investigate its potential therapeutic applications. One study showed that it has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study demonstrated that it has antitumor activity and can induce apoptosis in cancer cells. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has also been found to have antimicrobial properties and can inhibit the growth of several bacterial strains.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-6-14(16)15-10(2)11-7-8-12(17-3)13(9-11)18-4/h7-10H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJGTLQPDOLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2595984.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)


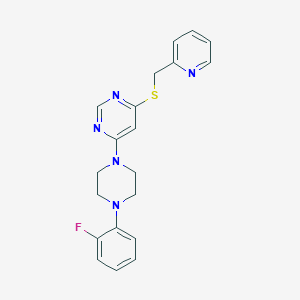
![2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595991.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2595997.png)
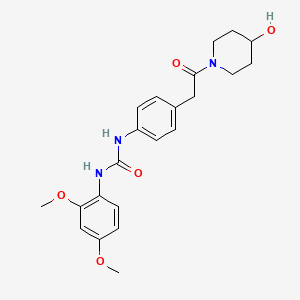
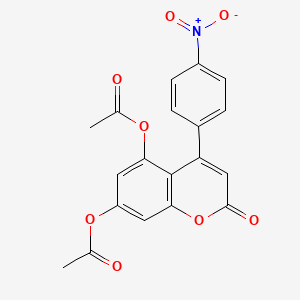
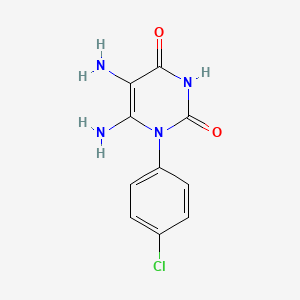
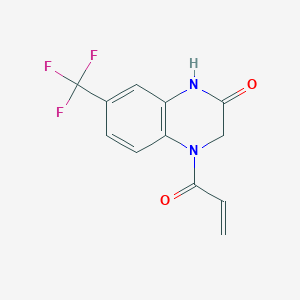
![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)
